4-Benzylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylphenyl acetate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between 4-benzylphenol and acetic acid. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylphenyl acetate can be synthesized through the esterification of 4-benzylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Benzylbenzoic acid.
Reduction: 4-Benzylphenyl alcohol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
4-Benzylphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-benzylphenyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-benzylphenol and acetic acid, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl benzoate: Another aromatic ester with distinct properties and uses.
Phenyl acetate: Shares structural similarities but differs in its specific applications.
Uniqueness
4-Benzylphenyl acetate is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
92548-93-1 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-benzylphenyl) acetate |
InChI |
InChI=1S/C15H14O2/c1-12(16)17-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
GPCKNPVCSNHSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.